1-(2-乙氧基苄基)吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

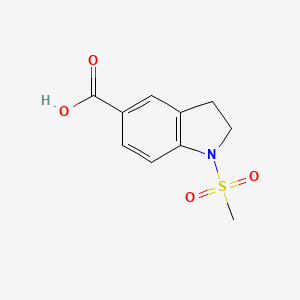

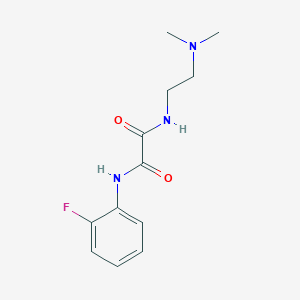

“1-(2-Ethoxybenzyl)indoline-2,3-dione” is a derivative of indoline-2,3-dione . Indoline-2,3-dione, also known as Isatin, is an aromatic heterocyclic organic compound with the chemical formula C8H5NO2 . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .

Synthesis Analysis

The synthesis of indoline compounds often involves palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds . This method is reported for the synthesis of 1,2-disubstituted and 1,2,3-trisubstituted indolines using commercially available materials .Molecular Structure Analysis

A theoretical study on 1H-indole-2,3-dione complexes with lithium, sodium, and potassium cations has been conducted . The study investigated the effects of these cations on the aromaticity of their complexes with 1H-indole-2,3-dione .Chemical Reactions Analysis

Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring .Physical And Chemical Properties Analysis

The physical and chemical properties of indoline-2,3-dione derivatives can be influenced by the substituents attached to the indoline ring . For instance, the presence of a benzyl substituent at the N-1 position on the indolin-2,3-dione ring can enhance the antiproliferative activity of the compound .科学研究应用

Alzheimer’s Disease Treatment

Indolin-2-one derivatives, which include “1-(2-Ethoxybenzyl)indoline-2,3-dione”, have been synthesized and tested as acetylcholine esterase (AChE) inhibitors . AChE inhibitors are used clinically to treat Alzheimer’s disease (AD), a progressive and neurodegenerative disease characterized by gradual loss of memory and other cognitive impairments .

Antioxidant Activity

In DPPH free radical-scavenging assay, most compounds of indolin-2-one derivatives showed weak scavenging activity . This suggests that they could potentially be used as antioxidants, which are substances that can prevent or slow damage to cells caused by free radicals.

Anticancer Agent

Cytotoxic evaluation of the compounds against three human cancer cell lines (SW620, human colon cancer; PC3, prostate cancer; NCI-H23, lung cancer) revealed that five compounds, including 3c, 3e, 5c, 5e, and 5g, exhibited strong cytotoxicity . Compound 5g was the most potent one with IC 50 values as low as 0.65 μM, even more potent than adriamycin, a positive control . Thus, compound 5g would be promising for further development as an anticancer agent.

Antiviral Activity

Indole derivatives possess various biological activities, including antiviral activity . For example, 6-Amino-4-substitutedalkyl-1 H -indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives also have anti-inflammatory activity . Inflammation is a vital part of the body’s immune response, and substances that can reduce inflammation can be used to treat a variety of conditions.

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial activity . This means they can kill or inhibit the growth of microorganisms, which makes them potentially useful in treating infections.

Antitubercular Activity

(E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antidiabetic Activity

Indole derivatives have also been found to have antidiabetic activity . This means they could potentially be used in the treatment of diabetes, a disease characterized by high blood sugar levels.

作用机制

Target of Action

The primary target of 1-(2-Ethoxybenzyl)indoline-2,3-dione is the acetylcholine esterase (AChE) enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .

Mode of Action

1-(2-Ethoxybenzyl)indoline-2,3-dione interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. The compound’s interaction with AChE and the resulting changes are similar to those of donepezil, a known AChE inhibitor .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, learning, and memory . By preventing the breakdown of acetylcholine, 1-(2-Ethoxybenzyl)indoline-2,3-dione enhances cholinergic transmission, which could potentially alleviate symptoms of conditions like Alzheimer’s disease .

Result of Action

The inhibition of AChE by 1-(2-Ethoxybenzyl)indoline-2,3-dione leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . Additionally, some derivatives of this compound have shown strong cytotoxicity against certain human cancer cell lines , suggesting potential anticancer properties.

属性

IUPAC Name |

1-[(2-ethoxyphenyl)methyl]indole-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-2-21-15-10-6-3-7-12(15)11-18-14-9-5-4-8-13(14)16(19)17(18)20/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHFFHCPFKIYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2,7-dimethyl-5-(2-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3004340.png)

![3-(Aminomethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione hydrochloride](/img/structure/B3004343.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B3004347.png)

![Methyl 4-[[6,7-dimethoxy-2-(4-methoxybenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B3004349.png)

![3-methyl-N-(3-methylbenzyl)-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3004350.png)